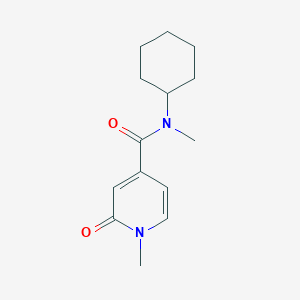![molecular formula C14H13ClN2O2 B7510754 N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510754.png)
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. By inhibiting BTK, N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to selectively inhibit BTK activity, without affecting other kinases in the same family. This selectivity is important because it reduces the risk of off-target effects and improves the safety profile of the drug. In preclinical studies, N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, leading to tumor regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide in lab experiments include its high selectivity for BTK, its ability to induce apoptosis and inhibit cell proliferation, and its promising preclinical results in B-cell malignancies. However, the limitations of using N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide in lab experiments include its relatively low solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the development of N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide and other BTK inhibitors. These include the evaluation of N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide in combination with other targeted therapies, the identification of biomarkers to predict response to BTK inhibition, and the development of more potent and selective BTK inhibitors. Additionally, the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases, is an area of active research and may provide new opportunities for the development of BTK inhibitors.
Métodos De Síntesis
The synthesis of N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide involves several steps, including the reaction of 3-chlorobenzylamine with 2-pyridinecarboxylic acid, followed by the addition of methyl isocyanate and subsequent purification steps. The final product is obtained as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to inhibit BTK activity and disrupt BCR signaling, leading to the induction of apoptosis and inhibition of cell proliferation.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-17-6-5-11(8-13(17)18)14(19)16-9-10-3-2-4-12(15)7-10/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTJNXVJPSKGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)


![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)
![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7510742.png)
![(4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510759.png)

![N-[(3,4-dimethylphenyl)imino-diphenyl-lambda5-phosphanyl]pyridin-3-amine](/img/structure/B7510767.png)